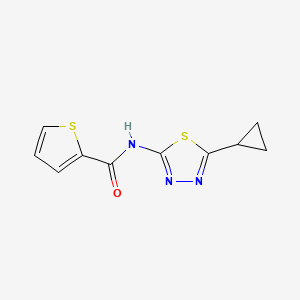
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Descripción general
Descripción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathway of cytokines involved in immune responses.
Aplicaciones Científicas De Investigación
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been shown to effectively inhibit JAK3 activity and suppress the production of pro-inflammatory cytokines, leading to reduced inflammation and improved disease outcomes.
Mecanismo De Acción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a selective inhibitor of JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in immune cells. JAK3 plays a crucial role in the signaling pathway of cytokines involved in immune responses, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3 activity, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can effectively block the downstream signaling of these cytokines, leading to reduced inflammation and improved disease outcomes.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been shown to effectively inhibit JAK3 activity in immune cells, leading to reduced production of pro-inflammatory cytokines and improved disease outcomes in various autoimmune diseases. However, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide may also have off-target effects on other JAK family members, such as JAK1 and JAK2, which are involved in other signaling pathways. This may lead to potential side effects, such as increased risk of infections and malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several advantages for lab experiments, including its potent and selective inhibition of JAK3, its ability to effectively block the downstream signaling of multiple cytokines, and its potential therapeutic applications in various autoimmune diseases. However, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide also has several limitations, including its potential off-target effects on other JAK family members, its potential side effects, and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, including:
1. Further studies to determine the long-term safety and efficacy of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in various autoimmune diseases.
2. Development of more selective JAK3 inhibitors with reduced off-target effects.
3. Investigation of the potential use of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in combination with other immunomodulatory agents for improved disease outcomes.
4. Exploration of the potential use of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in other disease indications, such as cancer and infectious diseases.
5. Development of new synthetic methods for the production of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide and related compounds.
In conclusion, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a potent inhibitor of JAK3, which plays a crucial role in the signaling pathway of cytokines involved in immune responses. While N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several advantages for lab experiments, including its potent and selective inhibition of JAK3, it also has several limitations, including its potential off-target effects and side effects. There are several future directions for the research and development of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, including further studies to determine its long-term safety and efficacy, development of more selective JAK3 inhibitors, investigation of its potential use in combination with other immunomodulatory agents, exploration of its potential use in other disease indications, and development of new synthetic methods for its production.
Métodos De Síntesis
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiophene-3-carboxylic acid with cyclopropyl isocyanate to form the corresponding urea derivative. The urea derivative is then reacted with thionyl chloride and sodium azide to generate the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 2-bromo-5-chlorobenzoyl chloride to form N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c14-8(7-2-1-5-15-7)11-10-13-12-9(16-10)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIIQDWWIVNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330528 | |
| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826861 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
708210-05-3 | |
| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methylamine](/img/structure/B2921563.png)
![(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2921564.png)
![N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2921567.png)
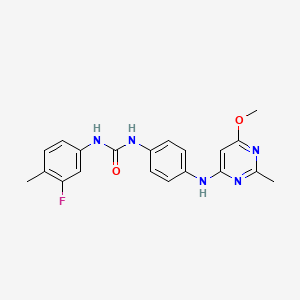

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2921571.png)
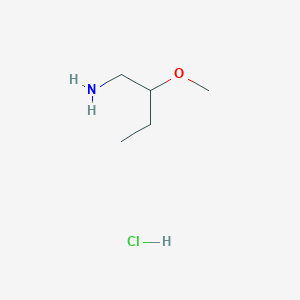
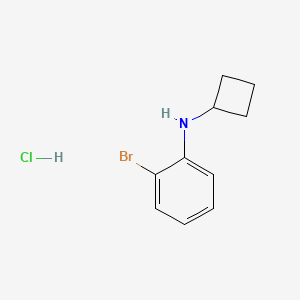
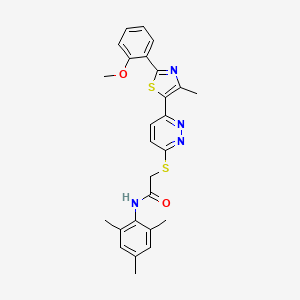
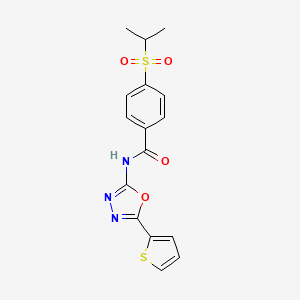

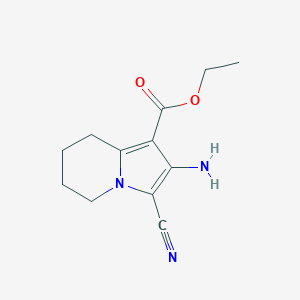
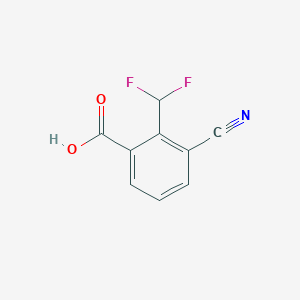
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921585.png)